(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide
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Overview
Description
(E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring, an acetohydrazide moiety, and a nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding acids or esters.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding acids or esters.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzylidene moiety may play a role in binding to target sites, while the naphthalene ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(naphthalen-1-yloxy)-N’-(benzylidene)acetohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-2-(naphthalen-1-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide: Similar structure but with the nitro group in a different position, potentially altering its properties.
Uniqueness
(E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and interaction with biological targets
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-15-7-2-4-10-17(15)22(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDKPDSYRKRPG-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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